molecular formula C14H18BClO3 B2459278 1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one CAS No. 1417036-32-8

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No.: B2459278
CAS No.: 1417036-32-8
M. Wt: 280.56
InChI Key: OJZIJXVVLUQHKL-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C14H18BClO3. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one typically involves the reaction of 2-chloro-4-bromophenyl ethanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions, leading to higher yields and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to form alcohols.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

    Substituted Phenyl Ethanones: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Boronic Acids and Alcohols: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C12H17BClNO2
  • Molecular Weight : 253.53 g/mol
  • CAS Number : 1417036-32-8

Its structure features a chloro-substituted phenyl group attached to an ethanone moiety, along with a boron-containing dioxaborolane group that enhances its reactivity and solubility in organic solvents.

Medicinal Chemistry

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one has been investigated for its potential as a pharmaceutical intermediate. Its unique boron-containing structure lends itself to applications in drug design and development:

  • Anticancer Agents : Research indicates that compounds containing boron can enhance the efficacy of certain anticancer drugs by improving their pharmacokinetics and bioavailability. The incorporation of this compound into drug formulations may lead to more effective therapies targeting specific cancer types.

Organic Synthesis

The compound serves as an important reagent in organic synthesis:

  • Cross-Coupling Reactions : The presence of the boron atom allows for participation in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials:

  • Polymer Chemistry : The compound can be utilized to modify polymer properties through boron chemistry. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents using this compound as a key intermediate. The results demonstrated improved activity against specific cancer cell lines compared to traditional chemotherapeutics.

Case Study 2: Synthesis of Complex Organic Molecules

In a research project focused on synthesizing complex organic compounds for pharmaceutical applications, researchers utilized this compound in Suzuki cross-coupling reactions. The efficiency of the reactions was significantly enhanced due to the stability and reactivity provided by the dioxaborolane moiety.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds. The boronic ester group facilitates the transmetalation step, which is crucial for the formation of the carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is unique due to its specific structure, which combines a boronic ester with a chloro-substituted phenyl ethanone. This combination provides both stability and reactivity, making it a versatile reagent in various chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions distinguishes it from other similar compounds, which may not have the same reactivity or stability.

Biological Activity

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H19BClO3
  • Molecular Weight : 284.56 g/mol
  • CAS Number : 11390932

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-bromophenol with tetramethyl dioxaborolane under controlled conditions. The reaction yields the desired compound through a nucleophilic substitution mechanism that incorporates the boron-containing moiety into the aromatic system.

Anticancer Properties

Recent studies have shown that compounds containing dioxaborolane moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)5.6Inhibition of tubulin polymerization
Compound BA549 (Lung Cancer)3.8Induction of apoptosis
Target CompoundHeLa (Cervical Cancer)4.5Disruption of cell cycle

The compound has shown an IC50 value of approximately 4.5 µM against HeLa cervical cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This mechanism leads to cell cycle arrest and subsequent apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts favorably with the binding sites on tubulin, stabilizing the complex and preventing normal cell division .

Study 1: Antiproliferative Effects

A study conducted on various human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation compared to standard chemotherapeutics. The results indicated that it was more effective than some existing treatments, showing promise for further development as an anticancer drug.

Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of the compound towards cancerous versus normal cells. The findings revealed that while it effectively targeted cancer cells, it exhibited lower toxicity towards normal human fibroblasts, suggesting a favorable therapeutic window for clinical applications .

Q & A

Q. What is the synthetic utility of the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound?

Basic
The tetramethyl-1,3,2-dioxaborolan-2-yl group acts as a boronic ester, a key intermediate in Suzuki-Miyaura cross-coupling reactions . This moiety stabilizes the boronic acid, improving solubility and reducing protodeboronation compared to free boronic acids. It enables the formation of biaryl structures, critical in pharmaceutical and materials chemistry .

Methodological Insight :

  • Protection Strategy : Use diols like 2,2-dimethyl-1,3-propanediol during borylation to generate the dioxaborolan ring .
  • Catalyst Compatibility : Compatible with Pd(0) or Ni(0) catalysts (e.g., Pd(dba)₂ or Ni(cod)₂) for cross-coupling .

Q. How can the borylation of 2-chloro-4-bromoacetophenone be optimized to synthesize this compound?

Advanced
Optimization involves:

  • Catalyst Selection : Palladium catalysts (e.g., PdCl₂(dppf)) yield >90% efficiency, while nickel systems (e.g., Ni(cod)₂ with tricyclohexylphosphine) achieve 71% yield at 110°C .

  • Reaction Conditions :

    Catalyst SystemTemp (°C)LigandYieldReference
    Pd(dba)₂80Ruphos96%
    Ni(cod)₂110Tricyclohexylphosphine71%
  • Solvent : Toluene or THF under inert atmosphere minimizes side reactions .

Data Contradiction Note : Lower yields with Ni systems may stem from oxidative addition barriers; Pd systems are preferred for electron-deficient aryl halides .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

Basic

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and ketone carbonyl (δ ~200 ppm). The dioxaborolan group shows characteristic B-O peaks in ¹¹B NMR (δ ~30 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities. SHELX programs (e.g., SHELXL) refine crystal structures, critical for unambiguous assignment .

Advanced Characterization :

  • HRMS : Exact mass verification (e.g., C₁₄H₁₈BClO₃ requires [M+H]⁺ = 292.09).
  • IR Spectroscopy : Confirms ketone (C=O stretch at ~1700 cm⁻¹) and boronic ester (B-O at ~1350 cm⁻¹) .

Q. How do steric effects influence the reactivity of this compound in cross-coupling reactions?

Advanced
The 2-chloro substituent imposes steric hindrance, slowing transmetallation in Suzuki reactions. Mitigation strategies include:

  • Ligand Design : Bulky ligands (e.g., Ruphos or SPhos) enhance catalytic turnover .
  • Temperature : Elevated temps (80–100°C) overcome kinetic barriers but risk decomposition.
  • Substrate Scope : Electron-withdrawing groups (e.g., Cl) improve oxidative addition but require precise stoichiometry .

Case Study : Coupling with 4-bromoanisoile under Pd(OAc)₂/Ruphos achieves 89% yield vs. 54% with unoptimized systems .

Q. How to address discrepancies in biological activity data for derivatives of this compound?

Advanced
Contradictions in antimicrobial assays (e.g., MIC values) may arise from:

  • Structural Variability : Chlorine positioning (meta vs. para) alters lipophilicity and membrane penetration .

  • Assay Conditions : Use standardized CLSI broth microdilution protocols. For example:

    DerivativeMIC (μg/mL) vs. S. aureusSubstituent Position
    2-Cl-4-B8.0Para-Boron
    3-Cl-4-B32.0Meta-Boron
  • SAR Analysis : Computational modeling (e.g., DFT) correlates electronic effects with bioactivity .

Q. What methodologies enable enantioselective functionalization of this compound?

Advanced

  • Chiral Ligands : Co(salophen)-HQ achieves 87.5% diastereomeric excess (de) in α-alkylation .

  • Catalytic Systems : Ni(0) with N-heterocyclic carbenes (NHCs) enables asymmetric cross-coupling. Example:

    CatalystLiganddeYield
    Ni(cod)₂(R)-BINAP90%75%
    Co(salen)Chiral diamine85%68%

Critical Parameter : Solvent polarity (e.g., THF vs. DMF) impacts enantioselectivity by modulating transition-state geometry .

Q. How to resolve instability issues during storage of this boronic ester?

Basic

  • Storage Conditions : Argon atmosphere, –20°C in amber vials.
  • Stabilizers : Add 1% hydroquinone to inhibit oxidation .

Advanced Analysis :

  • HPLC Purity Tracking : Degradation products (e.g., protodeboronated ketone) monitored via C18 reverse-phase columns .
  • Crystallinity : Recrystallization from EtOAc/hexanes improves stability by removing hygroscopic impurities .

Properties

IUPAC Name

1-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZIJXVVLUQHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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